molecular formula C6H11NO B600101 1-Oxa-6-azaspiro[3.4]octane CAS No. 130906-06-8

1-Oxa-6-azaspiro[3.4]octane

Cat. No. B600101
CAS RN: 130906-06-8
M. Wt: 113.16
InChI Key: HCYLFYASAYLVBO-UHFFFAOYSA-N
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Description

“1-Oxa-6-azaspiro[3.4]octane” is a chemical compound with the CAS Number: 130906-06-8 . It is used as a pharmaceutical intermediate in synthetic chemistry . The compound has a molecular weight of 113.16 .


Molecular Structure Analysis

The IUPAC name for this compound is “1-oxa-6-azaspiro[3.4]octane” and its InChI code is "1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2" . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, and one nitrogen atom.


Physical And Chemical Properties Analysis

“1-Oxa-6-azaspiro[3.4]octane” is a solid at room temperature . The compound has a density of 1.08 g/cm3 and a boiling point of 186.424ºC at 760 mmHg .

Scientific Research Applications

  • Drug Discovery Applications : Novel classes of thia/oxa-azaspiro[3.4]octanes, including 1-Oxa-6-azaspiro[3.4]octane, have been synthesized as multifunctional and structurally diverse modules for drug discovery. These spirocycles are designed to contribute to the development of new drugs through their unique structural properties (Li, Rogers-Evans, & Carreira, 2013).

  • Structural and Conformational Analysis : Detailed structural and conformational analyses of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, closely related to 1-Oxa-6-azaspiro[3.4]octane, have been conducted using NMR spectroscopy. These studies have helped in understanding the steric and electronic effects influencing the structure of these compounds (Montalvo-González & Ariza-Castolo, 2012).

  • Synthesis of Novel Compounds : Research has demonstrated the synthesis of novel compounds, such as 2-azabicyclo[3.1.0]hexane, through the rearrangement of 1-oxa-6-azaspiro[2.5]octane derivatives. These synthetic methods are valuable for preparing compounds like N-Boc-2,3-methano-β-proline, showing the versatility of 1-Oxa-6-azaspiro[3.4]octane in synthetic chemistry (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

  • Electrophilic Amination Reactions : 1-Oxa-2-azaspiro[2.5]octane has been studied in electrophilic amination reactions of C-H-acidic compounds, showcasing its potential in organic synthesis and chemical transformations (Andreae, Schmitz, Wulf, & Schulz, 1992).

  • Biological Activity of Spiroaminals : The 1-oxa-6-azaspiro[4.4]nonane and related spiroaminals have been identified as the cores of natural or synthetic products with significant biological activities, highlighting the potential applications of these compounds in medicinal chemistry (Sinibaldi & Canet, 2008).

Safety and Hazards

The compound is classified as harmful if swallowed or in contact with skin . It is recommended to wear protective gloves and clothing when handling this compound . In case of ingestion, it is advised to rinse the mouth and not to induce vomiting . If it comes in contact with the skin, it should be washed off immediately with plenty of soap and water .

Future Directions

As “1-Oxa-6-azaspiro[3.4]octane” is used as a pharmaceutical intermediate , its future directions are likely tied to the development of new pharmaceuticals. As research in this area continues, there may be new uses and synthesis methods discovered for this compound.

properties

IUPAC Name

1-oxa-7-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLFYASAYLVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716721
Record name 1-Oxa-6-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-6-azaspiro[3.4]octane

CAS RN

130906-06-8
Record name 1-Oxa-6-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxa-6-azaspiro[3.4]octane
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